4-(4-Ethylpiperidin-4-yl)morpholine

Descripción general

Descripción

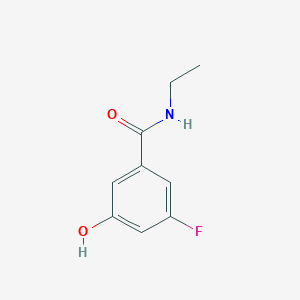

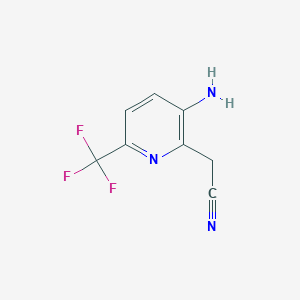

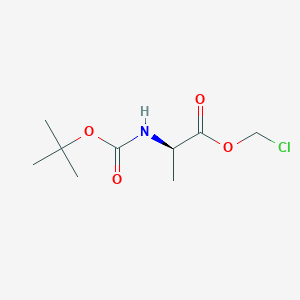

“4-(4-Ethylpiperidin-4-yl)morpholine” is a chemical compound with the CAS Number: 1380604-41-0 . It has a molecular weight of 198.31 and its IUPAC name is 4-(4-ethylpiperidin-4-yl)morpholine . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of morpholines, including “4-(4-Ethylpiperidin-4-yl)morpholine”, has seen significant advancements in recent years . These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis process often involves coupling, cyclization, and reduction reactions .Molecular Structure Analysis

The molecular structure of “4-(4-Ethylpiperidin-4-yl)morpholine” is represented by the InChI Code: 1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“4-(4-Ethylpiperidin-4-yl)morpholine” is a powder that is stored at room temperature . It has a molecular weight of 198.31 .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “4-(4-Ethylpiperidin-4-yl)morpholine”:

Antifungal Activity

This compound has shown promise in the development of antifungal agents, particularly against Candida spp. and Aspergillus spp., which are common pathogens responsible for various infections .

Inhibitory Activity Against Enzymes

In silico evaluations suggest potential inhibitory activity of morpholine-containing compounds against human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes, which are significant in the study of neurodegenerative diseases .

Catalysts and Ligands in Organic Synthesis

Morpholine derivatives serve as catalysts and ligands in asymmetric addition reactions, cyclization, aldolization, and cross-coupling processes, which are fundamental in the synthesis of complex organic molecules .

Pesticide Innovation

Morpholine derivatives have been identified as biologically active compounds with potential applications in pesticide development due to their unique structures and pharmacophore of action .

Corrosion Inhibitors

These compounds are used in industrial applications to prevent corrosion, thereby extending the life of metal components and structures .

Surface-Active Agents

Morpholine derivatives can act as surfactants, which are essential in various industries for their ability to reduce surface tension between two liquids or a liquid and a solid .

Organocatalysts

They are utilized as organocatalysts due to their ability to accelerate chemical reactions without being consumed in the process .

Ligands for Catalysts

These compounds can also function as ligands for catalysts, enhancing the efficiency and selectivity of chemical reactions .

MDPI - Synthesis, Biological Evaluation, and Structure–Activity Springer - Conception, Synthesis and In silico Assessment of New Morpholine ResearchGate - A review on pharmacological profile of Morpholine derivatives X-Mol - Morpholine Derivatives in Agrochemical Discovery and Development Springer - Conception, Synthesis and In silico Assessment of New Morpholine

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that the compound is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Morpholines, including “4-(4-Ethylpiperidin-4-yl)morpholine”, have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . Future research may focus on further advancements in the synthesis of morpholines and their carbonyl-containing analogs . Additionally, the potential biological and pharmaceutical applications of these compounds may be explored .

Propiedades

IUPAC Name |

4-(4-ethylpiperidin-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-2-11(3-5-12-6-4-11)13-7-9-14-10-8-13/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBWRNQMYIDDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylpiperidin-4-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)

![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)

![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)